

Tildacerfont: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Tildacerfont (also known as SPR001 and LY2371712) is an orally bioavailable, second-generation, nonsteroidal small molecule engineered as a potent and highly selective antagonist of the corticotropin-releasing factor type 1 (CRF1) receptor.[1][2][3] It is under investigation for the treatment of rare endocrine disorders, primarily classic congenital adrenal hyperplasia (CAH) and polycystic ovary syndrome (PCOS).[4] By targeting the CRF1 receptor in the pituitary gland, **Tildacerfont** modulates the hypothalamic-pituitary-adrenal (HPA) axis, leading to a reduction in adrenocorticotropic hormone (ACTH) secretion.[1][5] This mechanism addresses the underlying pathophysiology of CAH by decreasing the overproduction of adrenal androgens and steroid precursors.[6] This guide provides a comprehensive overview of **Tildacerfont**'s chemical structure, physicochemical properties, mechanism of action, and summarizes key clinical findings and experimental methodologies.

Chemical Structure and Identification

Tildacerfont is a complex heterocyclic molecule featuring a pyrazolopyrimidine core linked to a substituted thiazole and a morpholine ring.



Identifier	Value	Source(s)	
IUPAC Name	4-[5-chloro-4-(2,5-dimethyl-7-pentan-3-ylpyrazolo[1,5-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]morpholine	[7]	
CAS Number	1014983-00-6	[8]	
Molecular Formula	C20H26CIN5OS	[7]	
SMILES String	CCC(CC)C1=CC(C)=NC2=C(C(C)=NN12)C3=C(N=C(S3)N4 CCOCC4)CI	[8]	
Synonyms	SPR001, LY-2371712	[2][8]	

Physicochemical and Pharmacokinetic Properties

Tildacerfont was developed to improve upon first-generation CRF1 antagonists, which were limited by high lipophilicity and unfavorable pharmacokinetic profiles.[9] **Tildacerfont** has lower lipophilicity and a more predictable pharmacokinetic profile.[9][10]

Table 2.1: Physicochemical Properties of Tildacerfont

Property	Value Source(s)		
Molecular Weight	419.97 g/mol	[11]	
Appearance	Light yellow to yellow solid MedChemExpress		
Predicted logP	4.93 [11]		
Predicted pKa (Strongest Basic)	3.41	[11]	
Solubility (DMSO)	4.2 - 10 mg/mL MedChemExpress		
Storage	Powder: -20°C; In solvent: -80°C	[8]	



Table 2.2: Pharmacokinetic Parameters of **Tildacerfont** (Tablet Formulation)

Parameter	Value	Source(s)	
Bioavailability	Orally bioavailable	[5][7]	
Half-life (t½)	~60 hours	[10]	
Time to Max Concentration (T _{max})	3 - 6 hours	[10]	
Metabolism Interaction	Moderate CYP3A4 inhibitor	[2]	
Formulation Notes	Tablet formulation provides a more consistent pharmacokinetic profile compared to powder-in-capsule, with reduced variability in AUC and C _{max} .	[10]	
Special Populations Cleared more rapidly in children than in adults.		[12]	

Mechanism of Action and Signaling Pathway

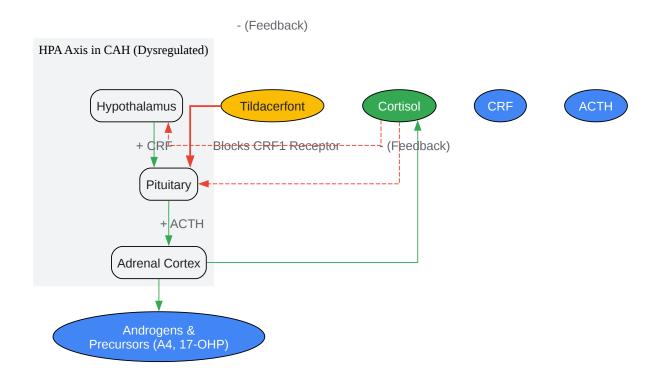
Tildacerfont's therapeutic effect is derived from its direct antagonism of the CRF1 receptor, a key regulator of the HPA axis.

In conditions like Congenital Adrenal Hyperplasia (CAH), genetic defects in steroidogenesis (e.g., 21-hydroxylase deficiency) impair cortisol production.[6] This lack of cortisol disrupts the negative feedback loop to the hypothalamus and pituitary, leading to excessive secretion of corticotropin-releasing factor (CRF) and subsequently, ACTH.[5][6] Chronically elevated ACTH stimulates the adrenal cortex, causing hyperplasia and shunting of steroid precursors toward the androgen synthesis pathway.[6]

Tildacerfont binds with high affinity to CRF1 receptors located on the corticotrophs of the anterior pituitary gland.[3][6] This binding competitively inhibits the action of endogenous CRF, thereby normalizing ACTH secretion.[1][5] The reduction in ACTH levels decreases the stimulus on the adrenal glands, leading to a significant reduction in the production of key



adrenal androgens and precursors, such as androstenedione (A4) and 17-hydroxyprogesterone (17-OHP).[6][13]



Click to download full resolution via product page

Mechanism of Action of Tildacerfont on the HPA Axis.

Preclinical and Clinical Efficacy

Preclinical studies demonstrated that **Tildacerfont** effectively binds to CRF1 receptors and blocks CRF-stimulated functions, reducing ACTH and adrenal androgen production.[9][13] This foundational work led to a series of Phase 1 and Phase 2 clinical trials.



Clinical studies in adult patients with classic CAH have consistently shown that **Tildacerfont** can significantly reduce key biomarkers of the disease. In a 12-week, Phase 2a study (SPR001-202), once-daily administration of 400 mg **Tildacerfont** in patients with poor baseline disease control resulted in substantial reductions from baseline in ACTH, 17-OHP, and A4.[14]

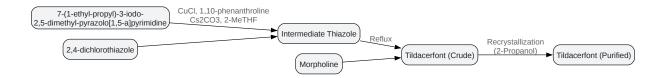
Table 4.1: Summary of Biomarker Reduction in Phase 2a Study (SPR001-202)

Biomarker	Mean Reduction from Baseline	Maximum Mean Reduction	Source(s)
ACTH	-74%	-84%	
17-OHP	-82%	-82%	
Androstenedione (A4)	-55%	-79%	

Furthermore, by the end of the 12-week treatment period, 60% of patients with elevated baseline ACTH and 40% with elevated A4 saw their levels normalize.[13] **Tildacerfont** was generally reported as safe and well-tolerated across multiple studies.[3]

Experimental Protocols Chemical Synthesis Workflow

The synthesis of **Tildacerfont** involves a multi-step process culminating in the coupling of key heterocyclic intermediates. A representative pathway is described in public filings.



Click to download full resolution via product page

Simplified workflow for the chemical synthesis of **Tildacerfont**.



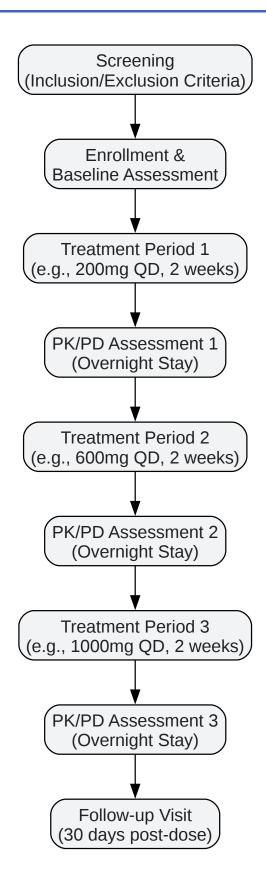
Methodology:

- Coupling Reaction: 7-(1-ethyl-propyl)-3-iodo-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine is
 reacted with 2,4-dichlorothiazole in the presence of a copper(I) chloride (CuCl) catalyst,
 1,10-phenanthroline, and cesium carbonate in 2-MeTHF solvent. The mixture is heated
 under a nitrogen atmosphere.
- Morpholine Addition: The resulting intermediate, 7-(1-ethyl-propyl)-3-(2,4-dichloro-thiazol-5-yl)-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine, is then reacted with morpholine. The reaction is typically heated to reflux for several hours.
- Workup and Isolation: After cooling, the reaction mixture is diluted with solvent and water.
 The crude product is isolated by filtration.
- Purification: The crude **Tildacerfont** is purified via recrystallization, typically from 2-propanol, to yield the final, high-purity active pharmaceutical ingredient.

Clinical Trial Protocol (Phase 2 Dose-Finding Example)

The following outlines a typical workflow for a Phase 2 dose-escalation study (e.g., SPR001-201) designed to assess safety, pharmacokinetics (PK), and pharmacodynamics (PD).





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. Dose Escalating and Bioavailability Phase 1 Studies Assessing Safety and Tolerability and Pharmacokinetics of Tildacerfont, a Small-Molecule CRF1 Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. endocrinenews.endocrine.org [endocrinenews.endocrine.org]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Facebook [cancer.gov]
- 6. Tildacerfont in Adults With Classic Congenital Adrenal Hyperplasia: Results from Two Phase 2 Studies PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tildacerfont | C20H26ClN5OS | CID 134694266 PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Spruce Biosciences Announces Positive Results from 12-week, Phase 2a Study of Tildacerfont in Adults with Congenital Adrenal Hyperplasia [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Spruce Biosciences Announces Topline Results from CAHmelia-203 in Adult Classic CAH and CAHptain-205 in Pediatric Classic CAH BioSpace [biospace.com]
- 13. caresfoundation.org [caresfoundation.org]
- 14. Spruce Biosciences Presents Phase 1 and 2 Data for Tildacerfont in Adults with Congenital Adrenal Hyperplasia from Endocrine Society's 2021 Annual Meeting | Spruce Biosciences [investors.sprucebio.com]
- To cite this document: BenchChem. [Tildacerfont: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682374#the-chemical-structure-and-properties-of-tildacerfont]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com